molecular formula C26H25N3O4 B2625464 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol CAS No. 879577-78-3

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol

Cat. No.: B2625464
CAS No.: 879577-78-3
M. Wt: 443.503
InChI Key: XNTVGOPHJNHTAG-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with amino and ethoxyphenoxy groups, as well as a phenol ring substituted with a methylbenzyl group. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrimidine core, followed by the introduction of the amino and ethoxyphenoxy groups. The final step involves the attachment of the methylbenzyl group to the phenol ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can yield amino derivatives.

Scientific Research Applications

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents, such as:

  • 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol
  • 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol

Uniqueness

The uniqueness of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-3-31-22-10-6-7-11-23(22)33-24-15-28-26(27)29-25(24)20-13-12-19(14-21(20)30)32-16-18-9-5-4-8-17(18)2/h4-15,30H,3,16H2,1-2H3,(H2,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTVGOPHJNHTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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